Technical Guide to 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine: Chemical Properties, Synthesis, and Analytical Profiling
Technical Guide to 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine: Chemical Properties, Synthesis, and Analytical Profiling
Executive Summary
The rational design of substituted phenethylamines is a cornerstone of neuropharmacological research, forensic analysis, and medicinal chemistry. 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a highly specialized
Physicochemical Properties & Structural Causality
The structural modifications of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine are not arbitrary; they are engineered to manipulate specific pharmacokinetic parameters.
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4-Ethyl Substitution: The para-ethyl group significantly increases the lipophilicity of the aromatic ring compared to a standard methyl group or unsubstituted ring. This enhances blood-brain barrier (BBB) permeability.
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-Isopropoxy Substitution: The bulky ether linkage at the beta position serves a dual purpose. First, it sterically shields the primary amine from rapid oxidative deamination by MAO enzymes, a known degradation pathway for endogenous phenethylamines[2]. Second, it prevents the hydrogen-bonding interactions typically seen with
-hydroxy analogs, shifting the binding affinity profile.
Quantitative Data Summary
| Property | Value | Pharmacological / Chemical Rationale |
| Molecular Formula | C₁₃H₂₁NO | - |
| Molecular Weight | 207.31 g/mol | Optimal low-molecular-weight range for CNS-active small molecules. |
| Predicted LogP | ~2.9 - 3.3 | High lipophilicity driven by the 4-ethyl and isopropoxy moieties, ensuring rapid lipid membrane diffusion. |
| pKa (Amine) | ~9.5 | The primary amine remains predominantly protonated at physiological pH (7.4), facilitating receptor salt-bridge formation. |
| H-Bond Donors | 1 | Limited to the primary amine (-NH₂); the |
| H-Bond Acceptors | 2 | Amine nitrogen and the sterically hindered ether oxygen. |
Self-Validating Synthetic Methodology
The synthesis of
Step 1: Henry Reaction (Nitroaldol Condensation)
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Procedure: Combine 4-ethylbenzaldehyde (1.0 eq) and nitromethane (5.0 eq) in a solvent-free environment or minimal THF. Add a catalytic amount of tetrabutylammonium fluoride (TBAF) or mild aqueous NaOH. Stir at 0°C to room temperature for 12 hours. Quench with dilute HCl and extract with ethyl acetate to yield 1-(4-Ethylphenyl)-2-nitroethanol .
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Causality & Validation: A mild base is strictly required. Utilizing strong bases or elevated temperatures will cause the spontaneous dehydration of the intermediate into 4-ethyl-
-nitrostyrene[3]. By validating the presence of the hydroxyl group via IR spectroscopy (broad peak ~3400 cm⁻¹), we ensure the oxygen is retained for the final etherification.
Step 2: Aliphatic Nitro Reduction
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Procedure: Dissolve the nitroethanol intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate to yield 2-Amino-1-(4-ethylphenyl)ethanol .
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Causality & Validation: Catalytic hydrogenation selectively reduces the aliphatic nitro group to a primary amine without hydrogenolyzing the benzylic C-O bond.
Step 3: Chemoselective Amine Protection
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Procedure: Dissolve the amino alcohol in dichloromethane (DCM). Add triethylamine (1.2 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq). Stir for 4 hours. Wash with brine and dry to isolate the N-Boc protected amino alcohol .
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Causality & Validation: The primary amine is highly nucleophilic. If left unprotected, the subsequent etherification step would result in N-alkylation rather than the desired O-alkylation[4]. The Boc group is chosen for its stability under basic conditions and ease of removal.
Step 4: Williamson-Type O-Alkylation
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Procedure: Dissolve the N-Boc intermediate in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes to form the alkoxide. Add 2-Iodopropane (2.0 eq) and heat to 60°C for 18 hours.
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Causality & Validation: NaH irreversibly deprotonates the benzylic alcohol. Because the isopropyl group is sterically hindered, 2-Iodopropane is selected over the bromide or chloride analog; the iodide is a superior leaving group, compensating for the steric clash during the SN2 attack[5].
Step 5: Acidic Deprotection
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Procedure: Dissolve the O-alkylated intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours. Evaporate the solvent, neutralize with aqueous NaOH, and extract with ether to yield the freebase 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine .
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Causality & Validation: TFA cleanly cleaves the Boc protecting group without cleaving the newly formed benzylic ether, validating the orthogonal protection strategy.
Synthetic workflow for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine.
Analytical Profiling Standards
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed:
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Gas Chromatography-Mass Spectrometry (GC-MS): Electron ionization (EI) will not typically show a strong molecular ion (M+ 207). Instead, expect a dominant
-cleavage product yielding an iminium ion at m/z 30 (CH₂=NH₂⁺), characteristic of primary phenethylamines with unsubstituted alpha carbons. A secondary benzylic cation fragment will also be visible. -
¹H NMR (CDCl₃, 400 MHz): The defining signature is the isopropyl group. Look for a distinct septet at ~3.5 ppm (1H, ether CH) and a doublet at ~1.1 ppm (6H, two methyls). The benzylic proton will appear as a triplet or doublet-of-doublets around 4.4 ppm, shifted downfield by the ether oxygen.
Pharmacological & Metabolic Pathways
The introduction of the
Proposed metabolic pathways and receptor signaling interactions.
References
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Phenethylamines - The Small & Handy BOH Thread. Bluelight.org. Discusses the synthesis and pharmacological profile of beta-methoxy phenethylamines (BOH) by Alexander Shulgin.1
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Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase. Keller, W. J., & Ferguson, G. G. (1976). Journal of Pharmaceutical Sciences. Details the steric inhibition of MAO by beta-substituted phenethylamines. 2
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Nitrostyrene: Research Compound and Synthesis Intermediate. Benchchem Technical Support Team. (2025). Benchchem. Outlines the Henry reaction and nitroaldol condensation parameters for phenethylamine synthesis. 3
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Boc-Protected Amino Groups. Organic Chemistry Portal. Reviews the chemoselective N-Boc protection of amino alcohols to prevent N-alkylation. 4
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Method for producing O-alkylated aminoalcohols. CN101321725A (Google Patents). Describes the regioselective O-alkylation of amino alcohols using strong bases and alkyl halides.5
Sources
- 1. bluelight.org [bluelight.org]
- 2. Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrostyrene: Research Compound and Synthesis Intermediate [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. CN101321725A - Method for producing O-alkylated aminoalcohols - Google Patents [patents.google.com]
